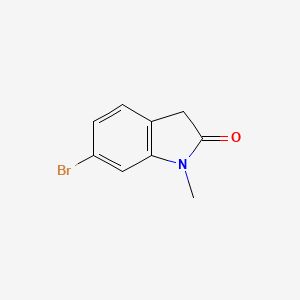

6-Bromo-1-methylindolin-2-one

描述

Significance of the Indolin-2-one Core as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

The indolin-2-one nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govresearchgate.netmdpi.comnih.gov This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.gov The versatility of the indolin-2-one core stems from its unique structural features, which allow it to participate in various non-covalent interactions with proteins, including hydrogen bonding and hydrophobic interactions. mdpi.com This inherent promiscuity makes it an excellent starting point for the design of new drugs targeting a wide array of diseases. researchgate.netresearchgate.netnih.gov

The indolin-2-one scaffold is a prominent feature in numerous compounds with diverse pharmacological activities, including but not limited to:

Anticancer researchgate.netnih.govnih.gov

Antiviral researchgate.net

Antimicrobial researchgate.netontosight.ai

Anti-inflammatory ontosight.airesearchgate.net

Antioxidant researchgate.net

This broad spectrum of activity has cemented the indolin-2-one core as a critical structural motif in drug discovery and development. researchgate.netresearchgate.net

Historical Context and Evolution of Indolinone Research in Therapeutics

Research into indolinone-based compounds has a rich history, evolving from the study of natural products to the rational design of highly specific therapeutic agents. researchgate.netnih.gov Early investigations identified the indolinone skeleton in various natural alkaloids, which exhibited a range of biological effects. researchgate.net This initial discovery spurred further synthetic efforts to create derivatives with improved potency and selectivity.

A significant milestone in indolinone research was the discovery of its potential as a kinase inhibitor. researchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indolin-2-one scaffold proved to be an effective template for the development of potent kinase inhibitors, leading to the creation of several successful anticancer drugs. researchgate.netnih.govscirp.orgmdpi.com For instance, Sunitinib, an indolin-2-one derivative, was one of the first oral multi-kinase inhibitors approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. nih.govscirp.org Nintedanib is another example of an indolinone-based drug used in the treatment of various cancers. researchgate.netmdpi.com The success of these drugs has fueled ongoing research into novel indolinone derivatives with the aim of overcoming drug resistance and improving patient outcomes. nih.govnih.gov

Rationale for Halogenation (Bromine) and N-Methylation in Indolinone Scaffolds

The chemical modification of a privileged scaffold is a key strategy in medicinal chemistry to optimize its drug-like properties. In the case of 6-Bromo-1-methylindolin-2-one, the introduction of a bromine atom and a methyl group serves specific purposes.

Halogenation (Bromine): The incorporation of halogen atoms, such as bromine, is a common tactic in drug design to enhance a compound's biological activity. researchgate.netnih.govnih.gov Halogenation can influence a molecule's:

Lipophilicity: Halogens can increase a compound's lipid solubility, which can improve its ability to cross cell membranes. nih.gov

Binding Affinity: Halogen atoms can participate in "halogen bonding," a type of non-covalent interaction with biological targets that can increase binding affinity and selectivity. acs.orgacs.org

Metabolic Stability: The presence of a halogen can block sites of metabolic attack, prolonging the compound's duration of action. The bromine atom at the 6-position of the indolinone ring in this compound is expected to modulate these properties. cymitquimica.com

N-Methylation: The addition of a methyl group to a nitrogen atom (N-methylation) is another widely used strategy in medicinal chemistry. nih.govrsc.orgmdpi.com This modification can have several effects:

Improved Pharmacokinetics: N-methylation can enhance a compound's stability and bioavailability. nih.gov

Increased Potency: A methyl group can fill a hydrophobic pocket in a binding site, leading to increased potency. wordpress.com

Altered Solubility: The effect of N-methylation on solubility can be complex, sometimes increasing it by disrupting crystal packing and other times decreasing it. wordpress.com In this compound, the methyl group on the nitrogen at position 1 likely influences its pharmacokinetic profile and target interactions. nih.govacs.org

Current Research Landscape and Underexplored Aspects of this compound

While the indolin-2-one scaffold has been extensively studied, research specifically focused on this compound is less prevalent. The compound is commercially available from several suppliers, indicating its use as a building block in chemical synthesis. sigmaaldrich.comglpbio.combldpharm.com Its physical and chemical properties are documented, but in-depth biological evaluations are not widely published. sigmaaldrich.comglpbio.com

The current research landscape suggests that this compound is primarily utilized as an intermediate in the synthesis of more complex molecules. cymitquimica.comiucr.orgiucr.org There is a clear opportunity for further investigation into the intrinsic biological activities of this compound itself. The combined effects of the 6-bromo and 1-methyl substitutions on various biological targets remain an underexplored area.

Scope and Objectives of Focused Academic Inquiry into the Compound

A focused academic inquiry into this compound would aim to elucidate its chemical and biological properties in greater detail. The primary objectives of such a study would be to:

Synthesize and Characterize: Develop and optimize a robust synthetic route for this compound and thoroughly characterize its physicochemical properties.

Biological Screening: Screen the compound against a diverse panel of biological targets, particularly protein kinases, given the known activity of the indolinone scaffold.

Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogs with variations at the 6- and 1-positions to establish a clear structure-activity relationship. This would involve exploring different halogens at the 6-position and various alkyl groups at the 1-position.

Mechanism of Action Studies: For any identified biological activity, conduct detailed mechanistic studies to understand how the compound exerts its effects at the molecular level.

Computational Modeling: Employ computational methods to model the interactions of this compound with its biological targets, providing insights for further optimization.

By systematically addressing these objectives, a comprehensive understanding of the therapeutic potential of this compound can be achieved, potentially leading to the development of novel drug candidates.

Structure

3D Structure

属性

IUPAC Name |

6-bromo-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQLZGHQLZAFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701263125 | |

| Record name | 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897957-06-1 | |

| Record name | 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897957-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 1 Methylindolin 2 One and Its Analogues

Regioselective Bromination Approaches to the Indolin-2-one System

Achieving regioselectivity in the bromination of the indolin-2-one core is crucial for the synthesis of specific isomers like 6-bromo-1-methylindolin-2-one. The electron-donating nature of the nitrogen atom and the activating effect of the methyl group influence the position of electrophilic attack on the aromatic ring.

The direct bromination of 1-methylindolin-2-one is a common and straightforward approach to introduce a bromine atom onto the aromatic ring. researchgate.net This electrophilic aromatic substitution is typically carried out using a brominating agent such as N-bromosuccinimide (NBS). The reaction proceeds via an electrophilic attack on the electron-rich aromatic ring of the indolin-2-one. The presence of the N-methyl group and the carbonyl group directs the substitution pattern. Specifically, the synthesis of a 6-bromo derivative has been achieved in high yield using NBS. researchgate.net

The choice of brominating agent and reaction conditions plays a critical role in the outcome of the reaction. While elemental bromine (Br₂) can be used, NBS is often preferred as it is a milder and more selective reagent, minimizing the formation of poly-brominated byproducts. The reaction is typically performed in a suitable solvent, such as dichloromethane (B109758) (DCM) or acetonitrile (B52724), at room temperature.

The regioselectivity of the bromination is influenced by the electronic properties of the indolin-2-one ring. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, particularly at the para position (C6), making it more susceptible to electrophilic attack.

Optimizing reaction conditions is essential for maximizing the yield of the desired 6-bromo isomer and ensuring high selectivity. researchgate.net Key parameters that are often adjusted include the choice of brominating agent, solvent, temperature, and reaction time.

For instance, the use of N-bromosuccinimide (NBS) is a common strategy for selective mono-bromination. mdpi.com Studies have shown that controlling the stoichiometry of NBS is crucial; using 1.0–1.2 equivalents typically ensures selective mono-bromination. The reaction temperature is also a critical factor, with room temperature (20–25 °C) often being optimal to prevent over-bromination and other side reactions. The choice of solvent can also influence the reaction's outcome. Polar aprotic solvents can stabilize electrophilic intermediates, potentially enhancing reactivity at the desired position.

In some cases, visible-light photoredox catalysis has been employed for the bromination of arenes and heteroarenes using NBS. nih.govacs.org This method can offer enhanced reaction rates and yields under mild conditions. nih.govacs.org Optimization of such a system would involve screening different photocatalysts, catalyst loading, and light sources. nih.gov

Table 1: Optimization Parameters for Bromination Reactions

| Parameter | Typical Value/Condition | Effect on Synthesis | Source |

| Brominating Agent | N-Bromosuccinimide (NBS) | Ensures selective mono-bromination. | mdpi.com |

| NBS Equivalents | 1.0–1.2 eq | Prevents over-bromination. | |

| Solvent | Dichloromethane (DCM) | Provides a non-polar medium for controlled reaction. | |

| Temperature | 20–25 °C (Room Temp) | Minimizes side reactions and di-brominated products. | |

| Reaction Time | 2–6 hours | Allows for complete conversion without decomposition. |

Multi-Step Synthetic Routes to this compound Derivatives

Multi-step syntheses offer an alternative and often more controlled approach to accessing this compound and its derivatives, particularly when specific substitution patterns are required or when direct bromination is not feasible.

A common multi-step strategy involves the N-alkylation of a pre-brominated isatin (B1672199) (1H-indole-2,3-dione) derivative. researchgate.net This approach starts with the bromination of isatin itself, which can be controlled to yield various bromo-substituted isomers. For the synthesis of the target compound, 6-bromoisatin (B21408) would be the key intermediate.

The N-alkylation of 6-bromoisatin can then be carried out using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. hilarispublisher.comajprd.com A variety of bases and solvents can be employed for this transformation, with common choices including potassium carbonate (K₂CO₃) in dimethylformamide (DMF). hilarispublisher.comakjournals.com Phase transfer catalysts, like tetra-n-butylammonium bromide (TBAB), can also be utilized to facilitate the reaction. researchgate.net This method provides a reliable route to N-alkylated bromo-isatins, which can then be further transformed. researchgate.netnih.gov

Table 2: Conditions for N-Alkylation of Brominated Isatins

| Alkylating Agent | Base | Solvent | Catalyst | Outcome | Source |

| Ethyl chloroacetate | K₂CO₃ or Cs₂CO₃ | DMF or NMP | - | Good results for N-alkylation. | hilarispublisher.com |

| Alkyl halides | Sodium hydride | DMF | - | Forms isatin sodium salt for alkylation. | hilarispublisher.com |

| Alkyl halides | Potassium carbonate | DMF or Acetone | - | Salt formation for subsequent alkylation. | hilarispublisher.com |

| Various alkyl bromides | K₂CO₃ | DMF | TBAB | Synthesis of N-alkyl 6-bromoisatin derivatives in good yields. | researchgate.net |

The construction of the indolinone core itself is a fundamental aspect of synthesizing these compounds. Several classic and modern cyclization strategies exist. The Sandmeyer method, for instance, involves the reaction of an aniline (B41778) derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid to yield the isatin. wright.edumdpi.comgoogle.com

More contemporary methods focus on intramolecular cyclizations. For example, intramolecular α-arylation of N-substituted anilides can be a powerful tool for forming the oxindole (B195798) ring system. rsc.org Another approach involves the reductive cyclization of precursors. For instance, a one-pot reductive cyclization mediated by reagents like NiCl₂·6H₂O/NaBH₄ has been developed to synthesize furoindoline derivatives, showcasing a strategy that could be adapted for indolinone synthesis. researchgate.net Domino multi-cyclization reactions have also emerged as highly efficient methods for assembling complex polycyclic azaheterocycles from simple starting materials in a single operation. nih.gov These advanced strategies offer atom economy and can generate significant molecular complexity rapidly.

Exploration of Novel Synthetic Methodologies for Brominated Indolinones

The field of organic synthesis is continuously evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental friendliness. The synthesis of brominated indolinones is no exception, with researchers exploring innovative approaches.

Recent advancements include the development of metal-free Sandmeyer-type reactions for the synthesis of aryl bromides from anilines, which could be applied to the synthesis of brominated indolinone precursors. researchgate.net Additionally, visible-light-accelerated, metal-free C-H halogenation has been reported for the site-selective bromination of aromatic amides, offering a mild and efficient alternative to traditional methods. rsc.org This approach relies on the differential formation of nitrogen-centered radicals to achieve high regioselectivity. rsc.org

Palladium-catalyzed cross-coupling reactions also represent a modern tool for the functionalization of the indolinone core. mdpi.com For example, a Suzuki-Miyaura reaction could be used to introduce the bromo-substituent or to further functionalize a pre-brominated indolinone. researchgate.net These transition-metal-catalyzed methods offer a high degree of control and are tolerant of a wide range of functional groups.

Furthermore, the development of novel catalysts and reaction media, such as the use of ionic liquids or solid-supported reagents, continues to be an active area of research aimed at creating more sustainable and scalable synthetic routes to brominated indolinones. mdpi.com

Cascade Reactions and Annulation Processes Involving Indolin-2-ones

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to building complex molecular architectures from simple starting materials in a single operation. In the context of indolin-2-one synthesis, these reactions often involve a series of intramolecular and intermolecular transformations that rapidly generate structural diversity.

One notable example involves the rhodium(II)-catalyzed cascade reactions of bis(diazo)indolin-2-ones with enaminones. rsc.orgrsc.org This method leads to the formation of structurally intriguing fused indole (B1671886) polycycles. The reaction pathway is highly dependent on the structure of the enaminone substrate. For instance, cyclic enaminones typically yield indolo[2,3-b]indoles through a sequence of C-H insertion, nucleophilic addition, aromatization, and Wolff rearrangement. rsc.org In contrast, acyclic enaminones produce oxazolo[3,2-a]indole polycycles via a cascade of C-H insertion, O-H insertion, and aromatization. rsc.org The yields for these reactions can sometimes be moderate due to the high reactivity of the bis(diazo)indolin-2-one starting material. rsc.org

Another approach utilizes a catalyst-free cascade reaction between indoles and isatins promoted by hexafluoroisopropanol (HFIP). ccspublishing.org.cn This method provides a straightforward synthesis of 3,3-di(indolyl)indolin-2-ones in good to excellent yields. The reaction is believed to proceed through the activation of the isatin carbonyl group by HFIP, followed by nucleophilic attack by indole and subsequent dehydration. ccspublishing.org.cn

A base-promoted cascade reaction of 2-halogenated arylglyoxals with 2-oxindoles presents a transition-metal-free route to N-protection free indole-indenones. rsc.org This process involves a remarkable sequence of aldol (B89426) condensation, Michael addition, intramolecular C-C coupling, ring opening, ring closure, and decarboxylation. rsc.org

| Reaction Type | Reactants | Catalyst/Promoter | Products | Key Features |

| Rh(II)-catalyzed cascade | Bis(diazo)indolin-2-ones, Enaminones | Rh(II) acetate | Fused indole polycycles (indolo[2,3-b]indoles or oxazolo[3,2-a]indoles) | Substrate-directed divergent synthesis. rsc.orgrsc.org |

| Catalyst-free cascade | Indoles, Isatins | Hexafluoroisopropanol (HFIP) | 3,3-Di(indolyl)indolin-2-ones | Mild, atom-economical conditions. ccspublishing.org.cn |

| Base-promoted cascade | 2-Halogenated arylglyoxals, 2-Oxindoles | Cesium carbonate | N-protection free indole-indenones | Transition-metal-free, complex annulation/ring-reconstruction sequence. rsc.org |

Transition-Metal-Free Approaches for Substituted Indolin-2-ones

While transition-metal catalysis is a powerful tool, the development of metal-free synthetic methods is of great interest to avoid potential metal contamination in the final products, particularly in pharmaceutical applications.

A notable transition-metal-free approach involves the reaction of 2-oxindole with aryl or alkyl nitriles in the presence of lithium tert-butoxide (LiOtBu) and 2,2'-bipyridine. acs.org This method efficiently produces Z-3-(aminobenzylidene/aminoalkylidene)indolin-2-ones in high yields. acs.org

Furthermore, a novel protocol for synthesizing 1-alkyl-3-(2-oxo-2-aryl/alkyl-ethyl)indolin-2-ones from ortho-vinylanilines has been developed. sioc-journal.cn This reaction proceeds via a C-N cleavage followed by the formation of new C-N and C-C bonds, enabled by difluorocarbene, without the need for a transition metal catalyst. sioc-journal.cn

Ring expansion reactions of indolin-2-ones with alkynyl ketones under transition-metal-free conditions have also been reported. acs.org Promoted by a base, this reaction involves the selective cleavage of a C-C sigma bond of the amide, leading to the formation of seven-membered-ring benzolactams or chromone (B188151) derivatives. acs.org

| Reactants | Reagents | Products | Key Features |

| 2-Oxindole, Aryl/Alkyl nitriles | LiOtBu, 2,2'-Bipyridine | Z-3-(Aminobenzylidene/aminoalkylidene)indolin-2-ones | Exclusive synthesis of Z-isomers in high yield. acs.org |

| ortho-Vinylanilines, Halogenated difluoroalkyl reagents | - | 1-Alkyl-3-(2-oxo-2-aryl/alkyl-ethyl)indolin-2-ones | C-N cleavage and new bond formation cascade. sioc-journal.cn |

| Indolin-2-ones, Alkynyl ketones | Base | Seven-membered-ring benzolactams or Chromone derivatives | Selective C-C bond cleavage and ring expansion. acs.org |

Radical Pathways in the Synthesis of Indolinone Derivatives

Radical reactions offer unique pathways for the construction of C-C and C-heteroatom bonds, often with high functional group tolerance. The synthesis of indolinone derivatives has also benefited from the application of radical chemistry.

A copper-catalyzed tandem reaction of α-bromocarbonyl compounds and terminal alkynes possessing a carboxamide moiety provides a route to indolinone derivatives. d-nb.infobeilstein-journals.org This reaction proceeds through an alkyl radical addition to the C-C triple bond, followed by a C-H coupling reaction to form the indolinone ring. d-nb.infobeilstein-journals.org

In a different approach, a catalyst-controlled regiodivergent intramolecular aryl-aminoalkylation of alkenes has been developed. rsc.org This method can produce either five-membered indolinones or six-membered dihydroquinolinones from the same starting materials by switching the metal catalyst. DFT calculations suggest that the different outcomes are due to the varying affinities of the alkyl radical to the metal center (Palladium vs. Nickel), leading to different reaction pathways. rsc.org

Visible light irradiation has also been employed to initiate radical reactions for the synthesis of indolinone-related structures. For instance, a one-pot, three-component reaction of aldehydes, ethyl acetoacetate, and ammonium (B1175870) hydroxide (B78521) under visible light can produce Hantzsch 1,4-dihydropyridines, a process that involves a radical anion intermediate. researchgate.net

| Reaction Type | Reactants | Catalyst/Initiator | Products | Key Mechanistic Steps |

| Copper-catalyzed tandem reaction | α-Bromocarbonyl compounds, Alkynes with carboxamide | Copper salt | Indolinone derivatives | Alkyl radical addition, C-H coupling. d-nb.infobeilstein-journals.org |

| Catalyst-controlled cyclization | Alkenes with aryl bromide and amino group | Pd or Ni catalyst with photoredox catalyst | Indolinones or Dihydroquinolinones | Giese addition and oxidative addition (Pd) or OSET and radical cyclization/rearrangement (Ni). rsc.org |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of synthetic intermediates and the final this compound product is a critical step to ensure high purity, which is often a requirement for subsequent reactions or biological testing. A variety of advanced purification techniques are employed for this purpose.

Chromatographic methods are the most widely used for the purification of indolinone derivatives. jocpr.comarborpharmchem.comHigh-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques that offer high-resolution separation of complex mixtures. jocpr.com Automated flash chromatography systems, such as the puriFlash® system, allow for continuous purification by using alternating sample loops and columns, making it suitable for larger scale purifications. beilstein-journals.org For instance, the crude product of a reaction can be purified by column chromatography on silica (B1680970) gel.

Crystallization is another fundamental and effective purification method, particularly for obtaining highly pure solid compounds. masterorganicchemistry.com The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the pure compound. The choice of solvent is crucial for successful recrystallization. masterorganicchemistry.com

Other techniques such as solid-phase extraction (SPE) and membrane filtration are valuable for sample cleanup and concentration. jocpr.comCentrifugation can be used to separate solid products from reaction mixtures or crystallization solvents. jocpr.com In some cases, a combination of these techniques is necessary to achieve the desired level of purity. For instance, after a primary purification by column chromatography, a final recrystallization step might be employed.

For industrial-scale production, methods that avoid chromatography are often preferred. In some cases, derivatization of impurities followed by simple trituration can be an effective strategy to isolate the pure product. beilstein-journals.org

| Technique | Principle | Application in Indolinone Synthesis | Advantages |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase under high pressure. jocpr.comarborpharmchem.com | High-resolution purification of final products and intermediates. jocpr.com | High efficiency, speed, and suitability for complex mixtures. jocpr.com |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for separation. jocpr.com | Purification of thermally labile or less soluble compounds. | Green alternative to normal and reversed-phase HPLC. |

| Automated Flash Chromatography | Automated column chromatography with gradient elution. beilstein-journals.org | Routine purification of reaction mixtures. | High throughput and reproducibility. |

| Crystallization | Formation of a solid crystalline structure from a solution, melt, or gas. masterorganicchemistry.com | Final purification step to obtain high-purity solid compounds. | Can provide very high purity, scalable. masterorganicchemistry.com |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. jocpr.com | Sample cleanup and removal of impurities before further analysis or purification. | Versatility and ease of use. |

| Trituration | Grinding a solid with a solvent in which the desired compound is insoluble, but impurities are soluble. beilstein-journals.org | Purification of solid products by washing away soluble impurities. | Simple, avoids chromatography. |

Chemical Reactivity and Mechanistic Pathways of 6 Bromo 1 Methylindolin 2 One

Investigation of Electrophilic and Nucleophilic Substitution Reactions

The indolinone core of 6-Bromo-1-methylindolin-2-one possesses sites susceptible to both electrophilic and nucleophilic attack.

The N-methylated lactam nitrogen acts as an activating, ortho, para-directing group due to the lone pair of electrons it can donate to the ring.

The lactam carbonyl group is an electron-withdrawing group and acts as a meta-director.

The bromine atom is a deactivating but ortho, para-directing group. nih.gov

The positions ortho and para to the activating nitrogen atom (C7 and C5) are the most likely sites for electrophilic substitution. The C5 position is sterically more accessible. The C4 position is meta to the deactivating carbonyl and ortho to the bromine, making it less favored. Therefore, electrophilic reactions such as nitration or halogenation are predicted to occur predominantly at the C5 and C7 positions. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Nucleophilic Substitution: The primary site for nucleophilic attack is the electrophilic carbonyl carbon (C2) of the lactam ring. This can lead to addition-elimination reactions or ring-opening of the lactam. Additionally, the pyrrole (B145914) ring in related indole (B1671886) systems can be susceptible to nucleophilic substitution at the C2 position, especially when activated by electron-withdrawing groups at the N1 and C3 positions. nii.ac.jpclockss.org For this compound, direct nucleophilic aromatic substitution (SNAr) to replace the bromine is generally unfavorable unless activated by a strongly electron-withdrawing group, such as a nitro group, elsewhere on the ring.

A summary of predicted substitution patterns is presented below.

| Reaction Type | Reagent | Predicted Major Product(s) | Key Influencing Factor |

|---|---|---|---|

| Electrophilic Substitution (Nitration) | HNO3/H2SO4 | 6-Bromo-1-methyl-5-nitroindolin-2-one and 6-Bromo-1-methyl-7-nitroindolin-2-one | Directing effect of the lactam nitrogen |

| Nucleophilic Acyl Substitution | Grignard Reagent (e.g., MeMgBr) | Addition to C2 carbonyl, potentially leading to ring-opened products | Electrophilicity of the lactam carbonyl |

Role of the Bromine Atom in Directing Chemical Transformations

The bromine atom at the C6 position plays a dual role in the reactivity of the molecule.

First, in electrophilic aromatic substitution reactions, it acts as an ortho, para-director. nih.gov This reinforces the directing effect of the lactam nitrogen towards the C5 and C7 positions. While halogens are deactivating due to their inductive electron withdrawal, their ability to donate a lone pair of electrons via resonance stabilizes the cationic intermediates (arenium ions) formed during attack at the ortho and para positions.

Second, and more significantly in modern synthetic chemistry, the bromine atom serves as a versatile synthetic handle for cross-coupling reactions. It can readily participate in transition-metal-catalyzed reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. nih.gov This allows for the introduction of a wide variety of carbon-based substituents (alkyl, aryl, vinyl, alkynyl) at the C6 position, providing a powerful tool for structural diversification of the indolinone scaffold. For instance, a Suzuki coupling reaction with an arylboronic acid would yield a 6-aryl-1-methylindolin-2-one derivative.

Transformations Involving the Indolinone Lactam and Aromatic Ring

The core indolinone structure, particularly the active methylene (B1212753) group at C3 and the lactam amide bond, is the site of several important transformations.

The C3 methylene protons of the indolinone ring are acidic due to their position adjacent to the electron-withdrawing carbonyl group. In the presence of a base, deprotonation occurs to form a nucleophilic enolate. This enolate is a key intermediate in C-C bond-forming reactions. masterorganicchemistry.com

Michael Addition: The indolinone enolate can also act as a Michael donor in a conjugate addition (1,4-addition) to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.netyoutube.com This reaction results in the formation of a new C-C bond at the β-carbon of the acceptor, yielding a 1,5-dicarbonyl compound. nih.gov This pathway is highly effective for constructing more complex side chains at the C3 position.

The lactam, being a cyclic amide, is susceptible to hydrolysis under basic (or acidic) conditions. Base-promoted cleavage of the amide bond in this compound would involve nucleophilic attack of a hydroxide (B78521) ion at the C2 carbonyl carbon. This leads to a tetrahedral intermediate which then collapses, cleaving the C2-N1 bond to form the corresponding salt of a 2-(methylamino)phenylacetic acid derivative. In some cases, particularly with more complex indolinone systems, base-promoted reactions can initiate a cascade of ring-cleavage and ring-reconstruction events, leading to novel heterocyclic structures. rsc.org For instance, reactions of 2-oxindoles with 2-halogenated arylglyoxals have been shown to proceed through a complex sequence involving annulation, ring-cleavage of the indolinone, and reconstruction to form indole-indenones. rsc.org

The formation of 3-allylidene-indolin-2-ones is a characteristic reaction of the indolinone scaffold. This transformation is typically achieved through a Knoevenagel condensation, which is mechanistically related to the Aldol (B89426) condensation. nih.gov The reaction involves the base-catalyzed condensation of the active methylene group at C3 of this compound with an aldehyde or ketone. The intermediate alcohol is readily eliminated, often in situ, to generate a thermodynamically stable, conjugated C=C double bond. This reaction is a cornerstone for the synthesis of a wide range of biologically active molecules, as the resulting exocyclic double bond can be further functionalized. nih.gov

A summary of these transformations is provided in the table below.

| Reaction Type | Key Reagent(s) | Intermediate | Final Product Type |

|---|---|---|---|

| Aldol Condensation | Base, Aldehyde/Ketone | Indolinone enolate, β-hydroxy adduct | 3-Alkylidene-indolin-2-one |

| Michael Addition | Base, α,β-Unsaturated carbonyl | Indolinone enolate | 3-(3-Oxoalkyl)-indolin-2-one |

| Lactam Cleavage | Strong Base (e.g., NaOH), H2O | Tetrahedral intermediate | 2-(Methylamino)-bromophenylacetic acid |

| Knoevenagel Condensation | Base (e.g., piperidine), Aldehyde | Indolinone enolate | 3-Allylidene-indolin-2-one |

Dimerization and Oligomerization Studies of Indolinone Scaffolds

The indolinone framework can serve as a monomeric unit for the construction of larger, more complex molecular architectures through dimerization and oligomerization. These processes are crucial for developing novel materials and scaffolds that can mimic biological structures like β-sheets. nih.gov

While direct dimerization of this compound is not widely reported, the bromo-substituted indolinone scaffold is a key building block for controlled oligomer synthesis. One strategy involves using the bromine atom as a handle for metal-catalyzed cross-coupling reactions. For example, a bromo-indolinone can be coupled with a terminal alkyne-functionalized indolinone via a Sonogashira reaction. Repetition of this coupling sequence allows for the stepwise assembly of defined oligomers where indolinone units are connected by rigid alkyne spacers. nih.gov Such oligomers can adopt specific conformations stabilized by intramolecular hydrogen bonds, making them valuable as mimetics of protein secondary structures. nih.gov The ability to form dimers and oligomers is a key feature of many biological scaffold proteins, which rely on such interactions to assemble signaling complexes. nih.gov

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Detailed research on the elucidation of reaction mechanisms for this compound through kinetic and isotopic studies is not available in the provided search results. While studies on related indolinone derivatives and general kinetic methodologies exist, specific experimental data, kinetic parameters, or isotopic labeling studies for this compound could not be retrieved.

Therefore, a comprehensive analysis of its reaction mechanisms supported by kinetic and isotopic evidence cannot be presented at this time. Further empirical research would be required to establish the mechanistic pathways of this specific compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 6 Bromo 1 Methylindolin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 6-Bromo-1-methylindolin-2-one by providing detailed information about the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the five-membered ring, and the N-methyl protons. The aromatic region would display signals for H-4, H-5, and H-7, with their chemical shifts and coupling patterns dictated by the electronic effects of the bromine atom and the amide group. The H-7 proton, adjacent to the nitrogen, would likely appear as a doublet, while the H-5 proton would be a doublet of doublets, and the H-4 proton a doublet. The methylene protons at the C-3 position would appear as a singlet, and the N-methyl protons would also present as a sharp singlet, typically in the upfield region.

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C-2) at a significantly downfield chemical shift, the aromatic carbons (C-3a, C-4, C-5, C-6, C-7, and C-7a), the methylene carbon (C-3), and the N-methyl carbon (N-CH₃). The carbon atom directly bonded to the bromine (C-6) would show a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and substituent effects.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | - | ~175.0 |

| C-3 | ~3.50 (s, 2H) | ~36.0 |

| C-3a | - | ~129.0 |

| C-4 | ~7.40 (d) | ~125.0 |

| C-5 | ~7.00 (dd) | ~123.0 |

| C-6 | - | ~115.0 |

| C-7 | ~7.30 (d) | ~110.0 |

| C-7a | - | ~145.0 |

| N-CH₃ | ~3.20 (s, 3H) | ~27.0 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign the signals from ¹H and ¹³C NMR and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) correlations between adjacent, or J-coupled, protons. For this compound, COSY would show cross-peaks between the coupled aromatic protons (H-4 and H-5; H-5 and H-7), confirming their positions relative to each other on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to their directly attached carbon atoms. This would allow for the unambiguous assignment of each protonated carbon, for instance, linking the ¹H signal at ~3.50 ppm to the ¹³C signal of C-3, and the aromatic proton signals to their corresponding aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This technique provides the final pieces of the structural puzzle by showing connectivity across quaternary carbons and heteroatoms. For example, HMBC would show correlations from the N-methyl protons to the carbonyl carbon (C-2) and the bridgehead carbon (C-7a). It would also show correlations from the methylene protons (H-3) to the carbonyl carbon (C-2) and the aromatic carbon C-3a, confirming the structure of the indolinone core. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn confirms the elemental composition of this compound. The molecular formula is C₉H₈BrNO. HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, which shows two peaks of nearly equal intensity ([M]+ and [M+2]+) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While this compound is achiral, single-crystal X-ray diffraction would provide unequivocal confirmation of its connectivity and conformation. Analysis of a closely related isomer, 5-Bromo-1-methylindolin-2-one, reveals that the indolinone ring system is nearly planar. nih.gov A similar planarity would be expected for the 6-bromo isomer. This technique yields precise measurements of all bond lengths and angles, confirming the sp² and sp³ hybridization of the atoms within the bicyclic structure. nih.gov

Table 2: Selected Crystallographic Data for the Analogous Compound 5-Bromo-1-methylindolin-2-one Data from the crystallographic study of the 5-bromo isomer serves as a representative example. nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₈BrNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5134 (4) |

| b (Å) | 11.0926 (4) |

| c (Å) | 7.7168 (3) |

| β (°) | 103.229 (2) |

| Volume (ų) | 876.06 (6) |

| Z | 4 |

Other Spectroscopic Methodologies (e.g., UV-Vis and Fluorescence Spectroscopy)

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful methods for investigating the electronic properties of molecules like this compound. The indolin-2-one core constitutes a chromophore that absorbs light in the UV-Vis region. The absorption characteristics are influenced by the electronic transitions between molecular orbitals, primarily π → π* transitions within the aromatic system.

The parent, unsubstituted indolin-2-one (oxindole) exhibits characteristic absorbance maxima in the UV region. nist.gov The introduction of substituents on the aromatic ring or the nitrogen atom can cause shifts in these absorption bands. For this compound, the bromine atom at the 6-position and the methyl group at the 1-position are expected to modulate the electronic structure. The bromine atom, with its lone pairs of electrons, can participate in resonance with the benzene ring (a +R effect) but also exerts an inductive electron-withdrawing effect (-I effect). These competing effects, along with the electron-donating nature of the N-methyl group, will influence the energy of the π → π* transitions, typically resulting in bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima compared to the unsubstituted parent compound. For instance, studies on various substituted indoles and indolin-2-ones have shown that the position and nature of substituents significantly alter the UV-Vis absorption spectra. nih.govresearchgate.net

| Compound/Derivative Class | Technique | Key Findings |

| Indole-3-acetic acid derivatives | Absorption & Fluorescence | Most derivatives show red shifts in absorbance maxima compared to the parent compound; bromo-derivatives were found to be non-fluorescent. nih.gov |

| (E)- and (Z)-3-benzylideneindolin-2-one | UV-Vis Spectroscopy | Isomers exhibit distinct UV-Vis spectra in DMF solvent, allowing for differentiation. researchgate.net |

| 5- and 6-hydroxyindole | Fluorescence Spectroscopy | Both the ¹Lₐ and ¹Lₑ transitions contribute to the fluorescence emission. nih.gov |

| Difluoroboron biindolediketonates | Fluorescence Spectroscopy | These derivatives exhibit intense fluorescence with high quantum yields (>0.7), indicating significant stabilization of the excited state. mdpi.com |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic methods are indispensable for the analysis and purification of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of the final product and for separating it from starting materials, byproducts, and any potential isomers.

Analytical HPLC, typically employing a reverse-phase column (e.g., C18), is used to determine the purity of a sample. rsc.org A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated based on their differential partitioning between the mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) and the stationary phase. A UV detector is commonly used to monitor the column effluent, generating a chromatogram where the area of the peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity.

For the isolation and purification of larger quantities of the compound, preparative HPLC is employed. labcompare.comwarwick.ac.uk This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger injection volumes to handle greater amounts of material. warwick.ac.uk Preparative HPLC is highly effective for purifying target compounds from complex reaction mixtures to a high degree of purity (>98%). nih.govnih.gov The fractions containing the pure compound are collected as they elute from the column and the solvent is subsequently removed, typically by evaporation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides information about their molecular weight. This is a powerful tool for confirming the identity of the synthesized this compound by verifying that its molecular weight matches the theoretical value. Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to fragment the molecule and analyze the resulting fragment ions, providing valuable structural information that confirms the connectivity of the atoms within the molecule. researchgate.net

| Technique | Application | Typical Conditions |

| Analytical HPLC | Purity determination of 3-substituted-indolin-2-one derivatives | Column: C18; Mobile Phase: Gradient of methanol (B129727) and 0.1% acetic acid in water; Detection: UV at 254 nm. nih.gov |

| Preparative HPLC | Purification and isolation of target compounds | Column: Larger diameter C18; Mobile Phase: Optimized based on analytical scale, e.g., acetonitrile/water mixtures; Detection: UV, with fraction collection. labcompare.comnih.gov |

| LC-MS | Identity confirmation and structural characterization | Combines HPLC separation with mass spectrometry to provide molecular weight data for eluting peaks. nih.gov |

| LC-MS/MS | Detailed structural elucidation of indolinone derivatives | Provides fragmentation patterns that help confirm the structure of the parent molecule and identify metabolites or degradation products. researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Bromine Substitution Position on Biological Efficacy and Selectivity

The position of the bromine atom on the indolinone ring is a significant determinant of the biological activity and selectivity of this class of compounds. While direct comparative studies on the full range of brominated isomers of 1-methylindolin-2-one are not extensively documented in publicly available research, broader studies on related bromo-indole and bromo-indolinone compounds provide valuable insights.

Research on various classes of kinase inhibitors has shown that halogen substitution on the aromatic ring can significantly impact binding affinity and selectivity. The bromine atom at the 6-position of the indolinone core can influence the molecule's electronic properties and its ability to form halogen bonds with protein targets. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

In a study on indolylquinolinones as Chek1 kinase inhibitors, the development of a 6-bromo-3-indolyl-quinolinone was a key step in optimizing the series for potency. drugbank.com This suggests that the 6-position is a synthetically accessible and important site for modification. Furthermore, research on 6-bromoindole (B116670) and 6-bromoindazole-based inhibitors of bacterial cystathionine (B15957) γ-lyase highlights the utility of the 6-bromo substitution in developing potent enzyme inhibitors. nih.gov

The table below summarizes the general observations on how halogen position can affect activity in related heterocyclic compounds, which can be extrapolated to the 6-bromo-1-methylindolin-2-one scaffold.

| Substitution Position | General Influence on Biological Activity | Potential Interactions |

| 6-Position | Can enhance potency and selectivity for certain targets. The electronic withdrawing nature of bromine can modulate the reactivity of the indole (B1671886) ring. | May participate in halogen bonding with the protein active site. Can influence hydrophobic interactions. |

| 5-Position | Often a site for substitution in many biologically active indolinones, including Sunitinib. Can be critical for activity. | Can form key interactions with the target protein, including hydrogen bonds if further substituted. |

| 4-Position | Less commonly substituted, but modifications can impact activity, potentially through steric effects. | May influence the overall conformation of the molecule and its fit within the binding pocket. |

| 7-Position | Substitutions at this position can also modulate activity and selectivity. | Can interact with different regions of the protein active site compared to other positions. |

Role of N-Methylation and Other Substitutions at the Nitrogen Atom

The methylation of the nitrogen atom at the 1-position of the indolinone ring in this compound has several important implications for its physicochemical properties and biological activity.

Impact of N-Methylation:

Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which can be advantageous for certain therapeutic applications.

Loss of Hydrogen Bond Donor: The N-H group in an unsubstituted indolinone can act as a hydrogen bond donor. N-methylation removes this capability, which can be either beneficial or detrimental to binding affinity, depending on the specific interactions with the target protein. If the N-H group is involved in a crucial hydrogen bond with the protein, methylation will likely decrease activity. Conversely, if the N-H is not involved in binding or if the methyl group can engage in favorable hydrophobic interactions, N-methylation can enhance potency.

Metabolic Stability: N-methylation can sometimes improve the metabolic stability of a compound by blocking N-dealkylation or other metabolic pathways.

Conformational Effects: The methyl group can introduce subtle changes to the conformation of the indolinone ring system, which may affect its binding to the target.

Studies on other classes of biologically active compounds have demonstrated the significant impact of N-methylation. For instance, in a study on norbelladine (B1215549) derivatives, N-methylation was found to enhance butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) inhibition in some cases. nih.gov In another context, the N-methylation of secondary aromatic amines has been explored using various catalytic systems. sioc-journal.cn

While direct SAR studies comparing N-methyl with other N-substituents on the 6-bromoindolin-2-one scaffold are limited, general principles of medicinal chemistry suggest that varying the substituent at this position can modulate activity. For example, larger alkyl groups or the introduction of functional groups could be used to probe for additional binding interactions or to fine-tune the physicochemical properties of the molecule.

Impact of Substitutions at C-3 of the Indolinone Ring on Activity

The C-3 position of the indolin-2-one ring is a critical site for functionalization and has been extensively modified in the development of various therapeutic agents. Substituents at this position are often crucial for biological activity as they can directly interact with the active site of the target protein.

In many indolinone-based kinase inhibitors, the C-3 position is substituted with a methylene (B1212753) group (=CH-) linked to another aromatic or heterocyclic ring. This creates a conjugated system that is often essential for activity. The nature of the substituent at the C-3 position can influence:

Binding Affinity: The substituent can form key hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the protein target.

Selectivity: By carefully designing the C-3 substituent, it is possible to achieve selectivity for a particular kinase or other protein target.

Physicochemical Properties: The C-3 substituent can be modified to improve solubility, permeability, and other drug-like properties.

A study on 3-substituted-indolin-2-one derivatives as anti-inflammatory agents found that the nature of the substituent at the C-3 position had a significant impact on activity. mdpi.com For example, a 3-(3-hydroxyphenyl) substituent showed the highest anti-inflammatory activity. mdpi.com Similarly, the synthesis of hydrazonoindolin-2-one derivatives with various substitutions at the C-3 position led to the identification of potent anti-proliferative agents. nih.gov

While these studies were not conducted on the this compound scaffold specifically, the principles are directly applicable. The combination of the 6-bromo and N-methyl substitutions with various C-3 functional groups would likely lead to a diverse range of biological activities. The table below illustrates the potential impact of different C-3 substituents.

| C-3 Substituent Type | Potential Impact on Biological Activity | Example from Related Compounds |

| Aromatic/Heterocyclic Rings | Can engage in π-π stacking and other hydrophobic interactions. Can be functionalized to form hydrogen bonds. | (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromoindolin-2-one is a precursor for kinase inhibitors. whiterose.ac.uk |

| Hydrazono Groups | Can act as hydrogen bond donors and acceptors. Can be further substituted to modulate properties. | Hydrazonoindolin-2-ones have shown potent anti-proliferative activity. nih.gov |

| Spirocyclic Systems | Can introduce three-dimensional complexity, potentially leading to improved selectivity and novelty. | Spirooxindole derivatives have been explored for various biological activities. |

Rational Design Strategies for Optimizing Bioactivity, Selectivity, and Drug-Likeness

The rational design of this compound analogs involves a multi-faceted approach aimed at enhancing their therapeutic potential. This includes strategies to improve biological activity, increase selectivity for the desired target, and optimize drug-like properties such as solubility, permeability, and metabolic stability.

Key Rational Design Strategies:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be a powerful tool. Molecular docking can be used to predict how analogs of this compound will bind to the target, and this information can be used to design new compounds with improved binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target protein structure, LBDD methods can be employed. Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govbris.ac.uk These models can then be used to predict the activity of new, untested compounds.

Pharmacophore Modeling: This involves identifying the key structural features (pharmacophore) of a molecule that are responsible for its biological activity. New compounds can then be designed that incorporate this pharmacophore.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent lead compounds.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's properties without significantly altering its biological activity. For example, the bromine atom could be replaced with a chlorine atom or a trifluoromethyl group to modulate lipophilicity and electronic properties.

The optimization of drug-likeness is also a critical aspect of rational drug design. This involves modifying the structure of the lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties, as well as to reduce its potential for toxicity.

Molecular Docking and Ligand-Protein Interaction Analysis for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is invaluable for understanding the molecular basis of ligand-protein interactions and for guiding the rational design of new drugs.

For this compound and its analogs, molecular docking studies can provide insights into:

Binding Mode: How the molecule fits into the active site of the target protein.

Key Interactions: The specific amino acid residues that the molecule interacts with, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

Binding Affinity: A scoring function is used to estimate the binding affinity of the ligand for the protein.

While specific molecular docking studies for this compound are not widely reported, studies on related indolinone derivatives as kinase inhibitors have revealed common binding patterns. For example, in the context of Aurora kinase inhibitors, the indolin-2-one core often forms key hydrogen bonds with the hinge region of the kinase domain. whiterose.ac.uk The substituents at the C-3 and other positions then occupy adjacent pockets, contributing to binding affinity and selectivity. whiterose.ac.uknih.gov

The 6-bromo substituent could potentially form a halogen bond with a suitable acceptor in the protein's active site, thereby enhancing binding affinity. The N-methyl group would likely occupy a hydrophobic pocket. A hypothetical molecular docking model might reveal the following interactions:

| Molecular Moiety | Potential Protein Interaction | Interacting Amino Acid Residues (Hypothetical) |

| Indolinone Carbonyl | Hydrogen bond acceptor | Backbone N-H of a hinge region residue (e.g., Alanine, Cysteine) |

| Indolinone N-H (if unmethylated) | Hydrogen bond donor | Backbone C=O of a hinge region residue (e.g., Glutamate) |

| 6-Bromo Group | Halogen bond donor, hydrophobic interaction | Carbonyl oxygen of a backbone or side chain (e.g., Glutamate, Aspartate) |

| N-Methyl Group | Hydrophobic interaction | Aliphatic side chains (e.g., Leucine, Valine, Isoleucine) |

| C-3 Substituent | Various (H-bonds, hydrophobic, etc.) | Residues in the solvent-exposed region or a specific sub-pocket |

Ligand-protein interaction analysis, often performed after molecular docking or from X-ray crystal structures, provides a detailed map of the non-covalent interactions that stabilize the ligand-protein complex. This information is crucial for understanding the SAR of a series of compounds and for designing new analogs with improved properties.

Computational and Theoretical Studies on this compound Remain Largely Undocumented in Publicly Available Research

Despite the growing importance of computational chemistry in drug discovery and materials science, comprehensive theoretical studies focusing specifically on the compound this compound are not extensively detailed in currently accessible scientific literature. Methodical searches for data pertaining to its electronic structure, protein interactions, and predicted pharmacological properties have yielded limited specific results for this particular molecule.

While general methodologies for such analyses are well-established, their application and the resulting specific data for this compound have not been published in a detailed capacity. Research is available for structurally related compounds, such as N-alkylated 6-bromoindoline-2,3-dione derivatives and the isomeric 5-Bromo-1-methylindolin-2-one, but this information cannot be directly extrapolated to accurately describe the 6-bromo isomer.

Therefore, a detailed exposition based on direct computational research for this compound cannot be provided at this time. The following sections outline the established theoretical approaches that would be used to characterize the compound, emphasizing the type of data that would be sought in future research.

Computational and Theoretical Studies

Computational and theoretical chemistry provide invaluable insights into molecular properties, complementing experimental data by predicting behavior at an atomic level. For a molecule like 6-Bromo-1-methylindolin-2-one, these studies would be crucial in understanding its electronic characteristics, potential as a therapeutic agent, and dynamic behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. pmf.unsa.ba It is a cornerstone of modern computational chemistry for predicting molecular properties.

A key aspect of DFT analysis is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. pmf.unsa.baresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it is energetically unfavorable to move electrons from the low-lying HOMO to the high-lying LUMO. pmf.unsa.ba Conversely, a small gap indicates a molecule is more reactive and polarizable. researchgate.net Visualization of these frontier orbitals would reveal the distribution of electron density and identify the likely sites for electrophilic and nucleophilic attack. For this compound, specific values for EHOMO, ELUMO, and the energy gap have not been reported in the surveyed literature.

Table 1: Illustrative Data Table for HOMO-LUMO Analysis

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table represents the type of data that would be generated from DFT calculations; specific values for this compound are not currently published.

DFT calculations are frequently used to predict vibrational frequencies (FT-IR and Raman spectra) and electronic transitions (UV-Vis spectra). dergipark.org.tr By calculating these spectra theoretically, researchers can compare the results with experimental data. A strong correlation between the calculated and observed spectra helps to validate the computational model and confirm the molecular structure. researchgate.net Such comparative studies for this compound are not presently available.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. frontiersin.orgd-nb.info This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net The simulation calculates a binding energy or scoring function, with lower values typically indicating a more stable and favorable interaction. d-nb.info A docking study of this compound against specific protein targets would identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. No such specific docking studies for this compound have been published.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the analysis of conformational changes and the stability of protein-ligand complexes. researchgate.net Following a molecular docking study, an MD simulation can be run to assess the stability of the predicted binding pose and observe how the ligand and protein adapt to each other. researchgate.net Key metrics from MD simulations include Root Mean Square Deviation (RMSD) to measure the stability of the complex. Currently, there are no published MD simulation studies specifically involving this compound.

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. nih.govmdpi.com These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes are commonly evaluated. nih.govmdpi.com While predictive models are available, a specific and consolidated ADMET profile for this compound has not been reported in the literature.

Table 2: Representative Table for In Silico Pharmacological Predictions

| Property | Predicted Value/Classification | Reference Range |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (%) | Data not available | High: >80% |

| Caco-2 Permeability (nm/s) | Data not available | High: >70 |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Data not available | Yes/No |

| Metabolism | ||

| CYP2D6 Inhibitor | Data not available | Yes/No |

| Toxicity | ||

| AMES Toxicity | Data not available | Mutagen/Non-mutagen |

This table illustrates the typical output of an in silico ADMET prediction; specific data for this compound is not available in the surveyed literature.

Development of Derivatives and Analogues of 6 Bromo 1 Methylindolin 2 One

Design and Synthesis of Novel Substituted Derivatives and Congeners

The design and synthesis of novel derivatives of the 6-bromo-1-methylindolin-2-one scaffold are primarily focused on introducing various substituents at different positions of the indolinone ring to explore and expand upon its biological activities. Synthetic strategies often involve the modification of a pre-formed 6-bromo-2-oxindole core. A common approach to synthesizing the 6-bromo-2-oxindole precursor involves a multi-step process starting from 2,5-dibromonitrobenzene. This process includes a nucleophilic attack by diethyl malonate, followed by acid hydrolysis, decarboxylation, re-esterification, radical reduction, and finally, ring closure to yield the desired 6-bromo-2-oxindole mdpi.com.

Once the core is obtained, further derivatization can be pursued. For instance, N-alkylation of the indolinone nitrogen is a common modification. While specific examples for the 1-methyl derivative are not extensively detailed in the provided literature, the synthesis of N-alkylated 6-bromoindoline-2,3-diones has been achieved through phase transfer catalysis (PTC) conditions, suggesting a viable route for modifying the 1-position of 6-bromoindolin-2-one researchgate.net.

Further modifications can be envisioned at other positions of the indolinone ring. For example, the synthesis of various 6-bromo quinazoline (B50416) derivatives has been accomplished by reacting 5-bromoanthranilic acid with different reagents, indicating the potential for diverse substitutions on the benzene (B151609) ring portion of the indolinone scaffold mdpi.comnih.gov. The introduction of different functional groups, such as hydrazono moieties at the 3-position, has been explored for other bromo-indolinone isomers, leading to compounds with significant anti-proliferative activity mdpi.com. These synthetic approaches provide a framework for the rational design of novel this compound derivatives with potentially enhanced therapeutic properties.

Creation of Hybrid Molecules and Conjugates for Multi-Target Approaches

In modern drug discovery, the development of hybrid molecules that can interact with multiple biological targets is a promising strategy for treating complex diseases. This multi-target approach can offer advantages over single-target drugs, including improved efficacy and a reduced likelihood of drug resistance mdpi.com.

The this compound scaffold can serve as a key component in the design of such hybrid molecules. By combining this indolinone core with other pharmacophoric units known to interact with different biological targets, novel conjugates with dual or multiple activities can be created. For instance, the synthesis of hybrid molecules incorporating a 1,2,3-triazole moiety linked to an isatin (B1672199) (indole-2,3-dione) core has been reported mdpi.com. This approach, often utilizing click chemistry, allows for the efficient creation of diverse molecular architectures.

While specific examples of hybrid molecules derived directly from this compound are not extensively documented in the available literature, the principles of hybrid design are readily applicable. For example, conjugating the this compound moiety with fragments known to inhibit enzymes like cyclooxygenase or kinases could lead to multi-target agents with both anti-inflammatory and anticancer properties nih.govmdpi.com. The synthesis of imidazothiadiazole–chalcone hybrids as multi-target enzyme inhibitors further illustrates the potential of combining different heterocyclic systems to achieve desired polypharmacological profiles mdpi.com.

Structure-Based Design of Analogues with Improved Biological Profiles

Structure-based drug design is a powerful methodology that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors with high affinity and selectivity nih.govsemanticscholar.org. This approach can significantly accelerate the drug discovery process by providing a rational basis for molecular modifications.

Although specific structure-based design studies focusing on this compound are not detailed in the provided search results, the general principles can be applied to this scaffold. The first step in this process would be to identify a relevant biological target for the indolinone derivative. Once the target is known and its three-dimensional structure is determined, computational tools such as molecular docking can be used to predict the binding mode of this compound within the active site of the target.

This initial binding model can then guide the design of new analogues with improved interactions with the target protein. For example, if the model reveals an unoccupied hydrophobic pocket in the active site, analogues with lipophilic substituents could be designed to fill this pocket and enhance binding affinity. Similarly, if the model identifies key hydrogen bond interactions, modifications can be made to the indolinone scaffold to optimize these interactions. This iterative process of design, synthesis, and biological evaluation, guided by structural information, can lead to the development of analogues with significantly improved biological profiles.

Comparative Studies with Positional Isomers and Related Indolinone Scaffolds (e.g., 5-bromo-, 7-bromo-indolin-2-ones, and indoline-2,3-diones)

The position of the bromine atom on the indolinone ring can significantly influence the biological activity of the compound. Comparative studies of positional isomers, such as 5-bromo-, 6-bromo-, and 7-bromo-indolin-2-ones, are therefore crucial for understanding structure-activity relationships (SAR).

Research on 5-bromo-7-azaindolin-2-one derivatives has shown that these compounds can exhibit potent antitumor activity, with some derivatives being significantly more potent than the established drug Sunitinib against various cancer cell lines nih.gov. For example, one of the most active compounds in a synthesized series showed IC50 values ranging from 2.357 to 3.012 μM against HepG2, A549, and Skov-3 cancer cell lines nih.gov. This highlights the potential of the 5-bromo substitution pattern in the development of anticancer agents.

Similarly, studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have demonstrated significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with some derivatives showing IC50 values in the low micromolar range mdpi.com. The substitution at the 5-position with a bromine atom appears to be a favorable feature for cytotoxic activity in these scaffolds.

In contrast, information on the biological activity of 7-bromo-indolin-2-one derivatives is less abundant in the provided literature, making direct comparisons challenging. However, the synthesis and biological evaluation of various substituted indolin-2-ones, including those with different halogen substitutions, is an active area of research mdpi.comresearchgate.net.

The related indoline-2,3-dione (isatin) scaffold, which features an additional carbonyl group at the 3-position, also provides a basis for comparison. N-alkylated 6-bromoindoline-2,3-dione derivatives have been synthesized and evaluated for their antibacterial activity researchgate.net. The presence of the second carbonyl group in the isatin core can significantly alter the electronic properties and three-dimensional shape of the molecule, leading to different biological activities compared to the corresponding indolin-2-ones.

Below is a data table summarizing the cytotoxic activities of some bromo-substituted indolinone derivatives against various cancer cell lines.

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 5-Bromo-7-azaindolin-2-one derivative (23p) | 5-Bromo | HepG2 | 2.357 | nih.gov |

| 5-Bromo-7-azaindolin-2-one derivative (23p) | 5-Bromo | A549 | 3.012 | nih.gov |

| 5-Bromo-7-azaindolin-2-one derivative (23p) | 5-Bromo | Skov-3 | 2.876 | nih.gov |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7c) | 5-Bromo | MCF-7 | 7.17 | mdpi.com |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | 5-Bromo | MCF-7 | 2.93 | mdpi.com |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | 5-Bromo | A-549 | 9.57 | mdpi.com |

Advanced Applications in Chemical Biology and Drug Discovery

Utility as Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in biological systems. The indolinone core and its analogues have been instrumental in developing such probes. For instance, small-molecule probes are crucial for validating the therapeutic potential of emerging target classes, such as bromodomains. nih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in epigenetic regulation. nih.gov

Fragment-based screening has identified compounds with a core structure similar to indolinones, such as quinazolinones, as binders of bromodomains. The 6-brominated versions of these fragments were found to be active in biochemical assays, highlighting the utility of the bromo-substitution in achieving potent interactions. nih.gov By optimizing these fragment hits, potent and selective chemical probes for specific bromodomain families, like the BET (Bromodomain and Extra-Terminal domain) family, have been developed. nih.gov These probes are invaluable tools for dissecting the roles of BET proteins in gene transcription and cellular signaling, processes often dysregulated in cancer and inflammatory diseases. The use of such probes allows for the interrogation of biological pathways and helps to validate specific proteins as viable drug targets. nih.gov

Potential in Targeted Therapies for Specific Diseases